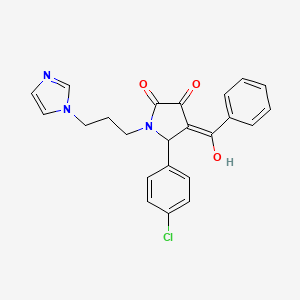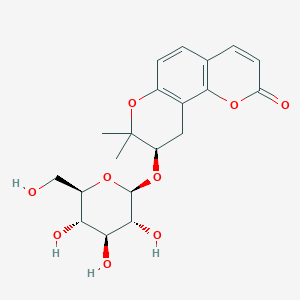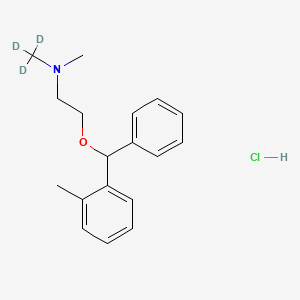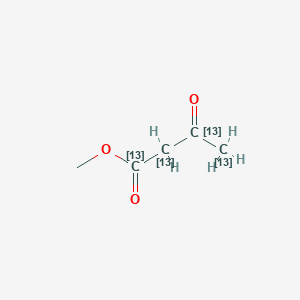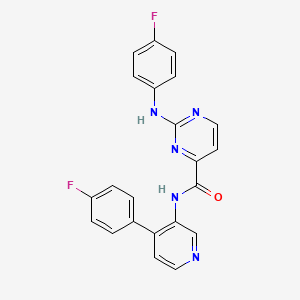
GSK-3 inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycogen synthase kinase-3 inhibitor 4 is an orally active and brain-permeable compound that acts as a triple inhibitor of glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. It has shown significant potential in reducing Tau protein levels, making it a promising candidate for the study of Alzheimer’s disease .
Preparation Methods
The synthesis of glycogen synthase kinase-3 inhibitor 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Glycogen synthase kinase-3 inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Glycogen synthase kinase-3 inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of glycogen synthase kinase-3 and its effects on various biochemical pathways. In biology, it is employed to investigate the role of glycogen synthase kinase-3 in cellular processes such as cell cycle regulation and apoptosis. In medicine, glycogen synthase kinase-3 inhibitor 4 is being explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease, due to its ability to reduce Tau protein levels. Additionally, it has applications in the study of cancer, diabetes, and inflammation .
Mechanism of Action
Glycogen synthase kinase-3 inhibitor 4 exerts its effects by inhibiting the activity of glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. This inhibition leads to the modulation of various signaling pathways involved in cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. The compound’s ability to reduce Tau protein levels is particularly significant in the context of Alzheimer’s disease, as it helps to prevent the formation of neurofibrillary tangles, a hallmark of the disease .
Comparison with Similar Compounds
Glycogen synthase kinase-3 inhibitor 4 is unique in its ability to inhibit multiple kinases, including glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. This broad-spectrum inhibition sets it apart from other glycogen synthase kinase-3 inhibitors that may only target a single kinase. Similar compounds include indirubin, hymenialdisine, and meridianins, which are also known to inhibit glycogen synthase kinase-3 but may have different selectivity profiles and mechanisms of action .
Properties
Molecular Formula |
C22H15F2N5O |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-N-[4-(4-fluorophenyl)pyridin-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H15F2N5O/c23-15-3-1-14(2-4-15)18-9-11-25-13-20(18)28-21(30)19-10-12-26-22(29-19)27-17-7-5-16(24)6-8-17/h1-13H,(H,28,30)(H,26,27,29) |
InChI Key |
UWQKULXATKCNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
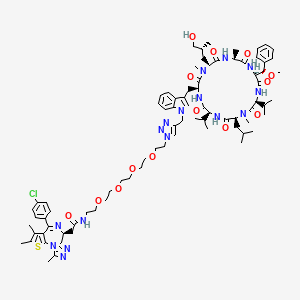
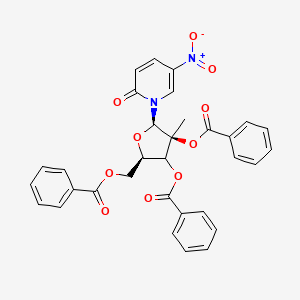
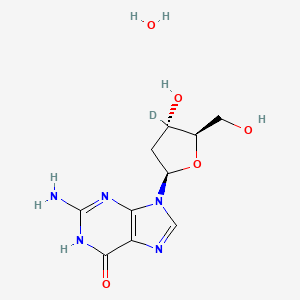
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
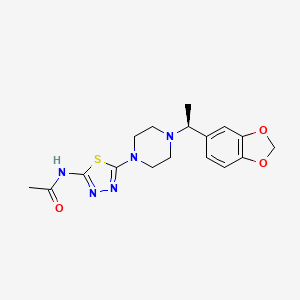
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
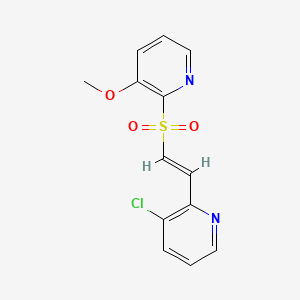
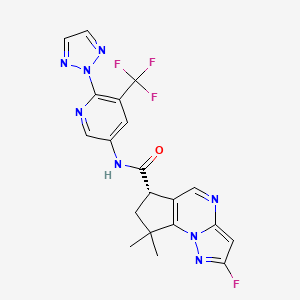
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
